molecular formula C4H9NO2 B1590811 3-hydroxy-N-methylpropanamide CAS No. 6830-81-5

3-hydroxy-N-methylpropanamide

Cat. No. B1590811
CAS RN: 6830-81-5
M. Wt: 103.12 g/mol
InChI Key: TWOQEKLRIJBDSY-UHFFFAOYSA-N
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Description

3-Hydroxy-N-methylpropanamide is a chemical compound with the empirical formula C4H9NO2 . It has a molecular weight of 103.12 .


Molecular Structure Analysis

The molecular structure of 3-hydroxy-N-methylpropanamide consists of a propanamide backbone with a hydroxyl group at the 3rd carbon and a methyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

3-Hydroxy-N-methylpropanamide is a solid or semi-solid or liquid compound . The storage temperature is recommended to be between 2-8°C in a dry, sealed environment .

Scientific Research Applications

Enantioselective Hydrolysis and Synthesis

  • Microbial Enantioselective Hydrolysis : Specific microorganisms like Shinella sp. R-6 and Arthrobacter sp. S-2 can hydrolyze derivatives of 3-hydroxy-N-methylpropanamide enantioselectively, facilitating the efficient preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, important in pharmaceutical synthesis (Fuhshuku et al., 2014).

Chemoselective Synthesis

  • Synthesis of Chiral Compounds : Chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide have been studied, leading to the synthesis of hexahydro-4-pyrimidinones and oxazolidines, demonstrating its utility in creating diverse chiral compounds (Hajji et al., 2002).

Catalysis and Industrial Synthesis

  • Industrial Intermediate Synthesis : 3-Hydroxy-2-methylpropionamide, a variant of 3-hydroxy-N-methylpropanamide, has been synthesized with high selectivity as an intermediate in the production of methyl methacrylate, demonstrating its importance in industrial chemical processes (García et al., 2006).

Biocatalysis

  • Biocatalytic Synthesis of Chiral Acids : Burkholderia phytofirmans has been identified as a bacterium capable of degrading 3-hydroxy-N-methylpropanamide derivatives, enabling the efficient biocatalytic synthesis of enantiomerically pure chiral acids, important in pharmaceutical production (Wu et al., 2017).

Antifungal Applications

  • Antifungal Activity : Certain dimethylated trifluoroatrolactamide derivatives of 3-hydroxy-N-methylpropanamide have shown moderate antifungal activity, suggesting its potential in antifungal drug development (Yang et al., 2017).

Anti-inflammatory Potential

  • Topical Anti-inflammatory Activity : Hydroxylamine and hydroxamic acid derivatives of dibenzoxepine, structurally related to 3-hydroxy-N-methylpropanamide, have shown dual inhibitory properties against cyclooxygenase and 5-lipoxygenase, with significant topical anti-inflammatory activity (Hamer et al., 1996).

Antihistaminic Properties

  • Antihistaminic Activities : Benzamide and 2-methylpropanamide derivatives of carboxyterfenadine, which are structurally related to 3-hydroxy-N-methylpropanamide, have shown potential antihistaminic and anticholinergic activities, relevant in the treatment of allergies (Arayne et al., 2017).

Spectroscopic Studies

  • Spectroscopic Analysis : Detailed spectroscopic and quantum chemical investigations have been conducted on compounds analogous to 3-hydroxy-N-methylpropanamide, aiding in understanding the electronic properties and vibrational mode couplings, important in material science and pharmaceutical chemistry (Viana et al., 2017).

Bio-based Chemical Production

  • Bio-based Production of Key Compounds : 3-Hydroxypropionic acid, related to 3-hydroxy-N-methylpropanamide, is a valuable chemical for producing acrylic acid and acrylamide. Research focuses on using genetically engineered microorganisms for its sustainable production, highlighting the potential of 3-hydroxy-N-methylpropanamide in green chemistry (Vidra & Németh, 2017).

Antimalarial Research

  • Antimalarial Drug Development : 3-Hydroxypropanamidines, structurally related to 3-hydroxy-N-methylpropanamide, have shown promising antiplasmodial properties, indicating their potential in developing new antimalarial drugs (Knaab et al., 2021).

Safety and Hazards

The safety information for 3-hydroxy-N-methylpropanamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-hydroxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOQEKLRIJBDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574211
Record name 3-Hydroxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-N-methylpropanamide

CAS RN

6830-81-5
Record name 3-Hydroxy-N-methylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6830-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-N-methylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does LMT497 exert its neuroprotective effects in the context of cerebral ischemia?

A1: While the exact mechanism of action of LMT497 remains to be fully elucidated, the research suggests it acts through multiple pathways to protect neurons from ischemic injury. Firstly, LMT497 demonstrates antioxidant properties by increasing superoxide dismutase (SOD) levels, thereby mitigating the surge in reactive oxygen species (ROS) associated with ischemia []. Secondly, LMT497 exhibits anti-inflammatory effects by inhibiting the migration of microglia, key players in the inflammatory response following ischemic stroke []. These combined actions contribute to its neuroprotective effects.

Q2: What are the advantages of LMT497 over other potential treatments for ischemic stroke, such as A3 adenosine receptor (A3AR) agonists?

A2: A significant advantage of LMT497 lies in its lack of anti-platelet activity, a common drawback of A3AR agonists []. This characteristic is particularly important in the context of ischemic stroke treatment, as anti-platelet activity can increase the risk of bleeding complications, especially when combined with thrombolytic therapies like tissue plasminogen activator (tPA) often used in stroke management.

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